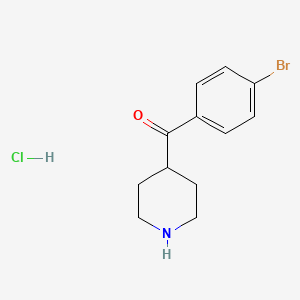

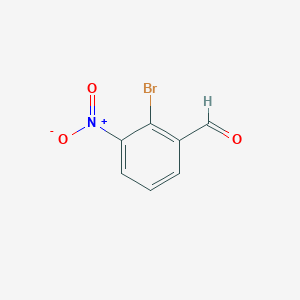

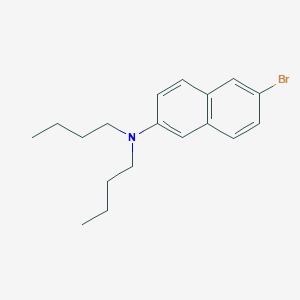

![molecular formula C7H12N2O B1282465 六氢吡咯并[1,2-a]吡嗪-3(4h)-酮 CAS No. 16620-83-0](/img/structure/B1282465.png)

六氢吡咯并[1,2-a]吡嗪-3(4h)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one is a heterocyclic compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a fused pyrrolopyrazine ring system, which is a common structural motif in many biologically active molecules and pharmaceutical agents .

Synthesis Analysis

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives has been approached through different methodologies. One method involves the use of furfurol and α-amino acids to develop new procedures for synthesizing α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids and 1,2-dihydropyrrolo-[1,2-a]pyrazin-3(4H)-ones . Another approach is the modification of the Ugi four-component reaction, which has been utilized to efficiently synthesize novel heterocyclic structures related to hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one . Additionally, a stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrroles, which are structurally related to hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one, has been achieved using Cu(I)-NHC catalysis, demonstrating the versatility of metal-catalyzed reactions in constructing such complex molecules .

Molecular Structure Analysis

The molecular structure of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the molecular structure of a related compound, hexahydropyrazino[2,3-e]pyrazine, was established by single-crystal X-ray analysis, which provides insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one and its derivatives can undergo various chemical reactions, which are essential for further functionalization and application in drug design. For example, the synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors involves structure-based scaffold decoration and a stereoselective approach, indicating the compound's reactivity towards selective modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, as seen in the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which display strong blue fluorescence and high quantum yields of fluorescence . These properties are crucial for the potential use of these compounds in optical materials and fluorescent probes.

科学研究应用

合成应用:

- 六氢吡咯并[1,2-a]吡嗪-6(2H)-酮和相关化合物已被合成,用作构建八氢吡咯并-和八氢-2H-吡啶并[1,2-a]吡嗪的前体。这些合成涉及复杂的步骤,例如分子内 1,4-加成、还原环化、狄克曼环化和酸性脱甲氧羰基化 (Branden, Compernolle, & Hoornaert, 1992).

药理研究:

- 已经合成并测试了四氢吡咯并[1,2-a]吡嗪作为血管平滑肌松弛剂和降压剂的潜力。有趣的是,主动脉平滑肌松弛度最高的化合物显示出最小的降压活性 (Abou-Gharbia, Freed, Mccaully, Silver, & Wendt, 1984).

受体拮抗剂开发:

- 含有六氢吡咯并[1,2-a]吡嗪-2-基的双环哌嗪基苯磺酰胺衍生物对 5-HT6 受体表现出高亲和力,显示出优异的选择性并具有良好的脑穿透性,使其成为神经病学研究的潜在候选者 (Bromidge 等人,2002).

化学空间探索:

- 一项研究报告了 3,4-二氢吡咯并[1,2-a]吡嗪的合成,探讨了它们在生物学相关背景下的潜力及其在构建多样化化学框架中的用途 (Palomba 等人,2018).

催化反应研究:

- 关于涉及吡咯并[1,2-a]吡嗪的催化反应的研究已经导致了合成结构复杂、功能多样的化合物的高效方法的开发,突出了这些分子在合成有机化学中的多功能性 (Singh 等人,2022).

新型化合物分离:

- 从红藻 Symphyocladia latiuscula 中分离出一种新化合物,即 2-(2,3,6-三溴-4,5-二羟基苄基)六氢吡咯并[1,2-a]吡嗪-1,4-二酮。这一发现扩展了六氢吡咯并[1,2-a]吡嗪的化学多样性和潜在生物学应用 (Xu 等人,2012).

不对称合成和催化:

- 已经对铱催化的吡咯并[1,2-a]吡嗪鎓盐的不对称氢化进行了研究,为手性四氢吡咯并[1,2-a]吡嗪衍生物提供了一种直接途径。这突出了该化合物在不对称合成和催化中的相关性 (Huang 等人,2014).

属性

IUPAC Name |

2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZOGYWWGUUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)CN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544868 |

Source

|

| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one | |

CAS RN |

16620-83-0 |

Source

|

| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)